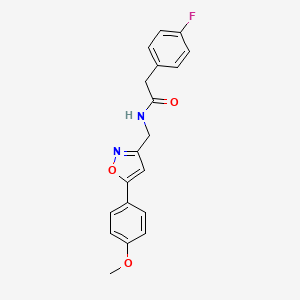

2-(4-fluorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3/c1-24-17-8-4-14(5-9-17)18-11-16(22-25-18)12-21-19(23)10-13-2-6-15(20)7-3-13/h2-9,11H,10,12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTYWMFHGFSMEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.

Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzene derivative is reacted with an appropriate nucleophile.

Coupling of the isoxazole and fluorophenyl groups: This step can be carried out using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, while the isoxazole ring can undergo nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that modifications in phenyl and isoxazole groups can enhance cytotoxic effects against various cancer cell lines. In vitro evaluations have demonstrated that derivatives of this compound may inhibit cell growth in cancer types such as colon cancer (HT29) and breast cancer (MCF-7) with notable IC50 values indicating effective growth inhibition.

Case Study Example :

- A study investigating analogs of this compound reported percent growth inhibitions (PGIs) of over 70% against several cancer cell lines, suggesting a promising avenue for further exploration in cancer therapeutics.

Antimicrobial Activity

The structural characteristics of 2-(4-fluorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide suggest potential antimicrobial properties. Compounds with similar frameworks have shown efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Data Table: Antimicrobial Activity

| Activity Type | Target Pathogen | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Effective against biofilm |

| Antimicrobial | Escherichia coli | TBD | Further studies required |

Mechanistic Studies

Understanding the mechanism of action for this compound involves exploring its interactions with specific biological targets, such as enzymes or receptors involved in cancer progression or microbial resistance. Preliminary studies suggest that the compound may act through multiple pathways, including apoptosis induction in tumor cells.

Structure-Activity Relationship (SAR)

The unique combination of functional groups within this compound allows for diverse interactions within biological systems, making it a valuable candidate for further research. The structure-activity relationship studies indicate that modifications to the isoxazole or acetamide moieties could enhance biological activity.

Table: Structure-Activity Relationships

| Modification Type | Effect on Activity |

|---|---|

| Fluorine substitution | Enhanced binding affinity |

| Methoxy group presence | Increased lipophilicity |

| Isoxazole ring alterations | Variable cytotoxic effects |

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- The isoxazole core in the target compound may offer improved metabolic stability compared to benzothiazole or oxadiazole systems due to reduced susceptibility to enzymatic degradation .

- Substitution of the 4-methoxyphenyl group (as in the target compound and Compound 2b from ) correlates with enhanced antimicrobial potency, likely due to increased lipophilicity and membrane penetration .

Substituent Effects on Bioactivity

Contrast :

- The target compound lacks the trifluoromethyl-thiadiazole moiety found in Flufenacet (), which is critical for pesticidal activity. This suggests divergent applications (e.g., antimicrobial vs. agrochemical) .

- Compared to thiazolotriazole derivatives (), the isoxazole-methyl group in the target compound may reduce steric hindrance, favoring interactions with smaller binding pockets .

Implications :

- The methoxy group in the target compound likely improves aqueous solubility compared to Flufenacet, which is critical for oral bioavailability in therapeutic applications .

- Thiazolotriazole derivatives require multi-step synthesis with morpholine/piperazine additions, whereas the target compound’s isoxazole core may simplify synthesis .

Biological Activity

The compound 2-(4-fluorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide is a synthetic organic molecule with significant potential in pharmacological applications. Its unique structure, which includes a fluorophenyl group and a methoxy-substituted isoxazole moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₉H₁₇FN₂O₃

- Molecular Weight : Approximately 310.33 g/mol

The compound's structure allows for various interactions within biological systems, making it a candidate for further research in medicinal chemistry.

Antitumor Activity

Recent studies have indicated that compounds with structural similarities to this compound exhibit promising antitumor effects. For example, several benzamide derivatives have shown moderate to high potency in inhibiting RET kinase activity, which is crucial in various cancers . The specific binding affinity of this compound to RET kinase could be explored further through structure-activity relationship (SAR) studies.

Antiviral Potential

The compound's isoxazole moiety has been linked to antiviral activities in related compounds. Research has demonstrated that certain isoxazole derivatives effectively inhibit viral replication, suggesting that this compound may also possess similar properties . Further investigations into its efficacy against viruses such as HCV could provide insights into its potential use as an antiviral agent.

The synthesis of this compound typically involves several key steps:

- Formation of the Isoxazole Ring : Achieved through a 1,3-dipolar cycloaddition reaction.

- Introduction of the Fluorophenyl Group : Typically via nucleophilic aromatic substitution.

- Attachment of the Methoxyphenyl Group : Often accomplished through Friedel-Crafts acylation.

- Formation of the Acetamide Group : Involves the reaction of an amine with an acyl chloride.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds, providing a framework for understanding the potential effects of this compound:

Q & A

Q. What established synthetic routes are recommended for synthesizing 2-(4-fluorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide?

The synthesis typically involves a multi-step approach:

- Isoxazole Ring Formation : Cycloaddition reactions between nitrile oxides and dipolarophiles (e.g., 4-methoxyphenylacetylene) under controlled temperatures (0–5°C) to yield the 5-(4-methoxyphenyl)isoxazole core .

- Acetamide Coupling : Reaction of the isoxazole intermediate with 2-(4-fluorophenyl)acetyl chloride in the presence of a base (e.g., triethylamine) and a coupling agent like HATU or EDCI .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. What analytical techniques are critical for characterizing this compound’s molecular structure?

- NMR Spectroscopy : H and C NMR to confirm substituent positions and assess purity. For example, the methoxy group typically appears as a singlet at ~3.8 ppm in H NMR .

- Mass Spectrometry (HRMS) : To verify molecular weight (expected [M+H]: ~379.1 g/mol) and fragmentation patterns .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is used to resolve crystal structures, particularly for assessing bond angles and torsional strain in the isoxazole-acetamide linkage .

Q. What preliminary biological screening assays are recommended for this compound?

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .

- Anti-inflammatory Screening : COX-2 inhibition assays using ELISA kits to evaluate selectivity over COX-1 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Substituent Variation : Replace the 4-fluorophenyl group with chloro-, bromo-, or nitro- analogs to assess electronic effects on receptor binding .

- Isoxazole Modifications : Introduce methyl or ethyl groups at the 3-position of the isoxazole ring to evaluate steric effects on metabolic stability .

- Computational Docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase) and prioritize derivatives with improved binding scores .

Q. What challenges arise in crystallographic data refinement for this compound, and how are they addressed?

- Twinned Crystals : Use SHELXL’s TWIN command to refine data from non-merohedral twinning, common in isoxazole derivatives due to planar symmetry .

- Disorder Modeling : Apply PART instructions in SHELXL to resolve disordered methoxyphenyl or fluorophenyl groups .

- Validation Tools : Check R and GooF values to ensure refinement convergence; target R < 0.05 for high-resolution datasets .

Q. How can contradictory data in pharmacological studies (e.g., variable IC50_{50}50 values) be resolved?

- Assay Standardization : Use identical cell passage numbers, serum concentrations, and incubation times across labs to minimize variability .

- Orthogonal Validation : Confirm activity via Western blot (e.g., PARP cleavage for apoptosis) alongside MTT assays .

- Metabolic Stability Checks : Perform microsomal stability assays (e.g., human liver microsomes) to rule out rapid degradation as a cause of inconsistency .

Q. What computational methods predict the compound’s mechanism of action?

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to simulate binding dynamics with targets (e.g., 5-HT receptors) over 100-ns trajectories .

- QM/MM Calculations : Gaussian 16 for hybrid quantum-mechanical/molecular-mechanical studies on reaction pathways (e.g., enzyme inhibition) .

- Pharmacophore Modeling : MOE or Schrödinger to identify critical hydrogen-bonding and hydrophobic features driving activity .

Q. What strategies improve metabolic stability without compromising bioactivity?

- Prodrug Design : Introduce ester or carbamate prodrug moieties at the acetamide nitrogen to enhance oral bioavailability .

- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in preclinical models to assess metabolic pathways .

- Formulation Optimization : Use lipid-based nanoemulsions to improve solubility and reduce first-pass metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.